molecular formula C14H11NO3 B1446057 (2Z)-6-Hydroxy-2-[(1-methyl-1H-pyrrol-2-yl)methylene]-1-benzofuran-3(2H)-one CAS No. 1630907-85-5

(2Z)-6-Hydroxy-2-[(1-methyl-1H-pyrrol-2-yl)methylene]-1-benzofuran-3(2H)-one

Cat. No.: B1446057
CAS No.: 1630907-85-5
M. Wt: 241.24 g/mol
InChI Key: UMAHAGNYNSJQKN-QPEQYQDCSA-N
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Description

(2Z)-6-Hydroxy-2-[(1-methyl-1H-pyrrol-2-yl)methylene]-1-benzofuran-3(2H)-one is a complex organic compound characterized by its unique structure, which includes a benzofuran core and a pyrrole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-6-Hydroxy-2-[(1-methyl-1H-pyrrol-2-yl)methylene]-1-benzofuran-3(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 6-hydroxybenzofuran-3(2H)-one with 1-methyl-1H-pyrrole-2-carbaldehyde under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2Z)-6-Hydroxy-2-[(1-methyl-1H-pyrrol-2-yl)methylene]-1-benzofuran-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond in the pyrrole moiety can be reduced to form a saturated compound.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions at the benzofuran or pyrrole rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the double bond results in a saturated derivative.

Scientific Research Applications

(2Z)-6-Hydroxy-2-[(1-methyl-1H-pyrrol-2-yl)methylene]-1-benzofuran-3(2H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-6-Hydroxy-2-[(1-methyl-1H-pyrrol-2-yl)methylene]-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit the activity of certain enzymes involved in disease progression or activate receptors that trigger beneficial cellular responses.

Comparison with Similar Compounds

Similar Compounds

    6-Hydroxybenzofuran-3(2H)-one: Shares the benzofuran core but lacks the pyrrole moiety.

    1-Methyl-1H-pyrrole-2-carbaldehyde: Contains the pyrrole moiety but lacks the benzofuran core.

    2,2’-Bipyridyl: A bidentate ligand commonly used in coordination chemistry.

Uniqueness

(2Z)-6-Hydroxy-2-[(1-methyl-1H-pyrrol-2-yl)methylene]-1-benzofuran-3(2H)-one is unique due to its combined benzofuran and pyrrole structures, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

(2Z)-6-hydroxy-2-[(1-methylpyrrol-2-yl)methylidene]-1-benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO3/c1-15-6-2-3-9(15)7-13-14(17)11-5-4-10(16)8-12(11)18-13/h2-8,16H,1H3/b13-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMAHAGNYNSJQKN-QPEQYQDCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=CC=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2Z)-6-Hydroxy-2-[(1-methyl-1H-pyrrol-2-yl)methylene]-1-benzofuran-3(2H)-one
Reactant of Route 2
(2Z)-6-Hydroxy-2-[(1-methyl-1H-pyrrol-2-yl)methylene]-1-benzofuran-3(2H)-one
Reactant of Route 3
(2Z)-6-Hydroxy-2-[(1-methyl-1H-pyrrol-2-yl)methylene]-1-benzofuran-3(2H)-one
Reactant of Route 4
(2Z)-6-Hydroxy-2-[(1-methyl-1H-pyrrol-2-yl)methylene]-1-benzofuran-3(2H)-one
Reactant of Route 5
(2Z)-6-Hydroxy-2-[(1-methyl-1H-pyrrol-2-yl)methylene]-1-benzofuran-3(2H)-one
Reactant of Route 6
(2Z)-6-Hydroxy-2-[(1-methyl-1H-pyrrol-2-yl)methylene]-1-benzofuran-3(2H)-one

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